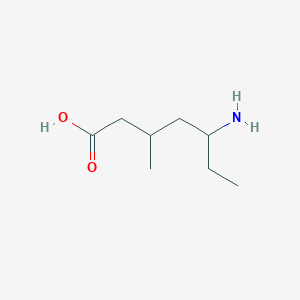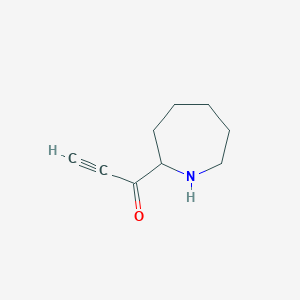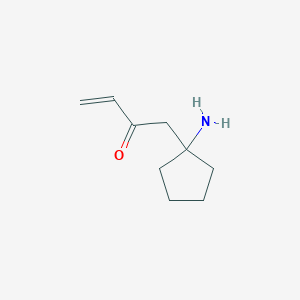
5-Amino-3-methylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methylheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a heptane backbone with a methyl substitution at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylheptanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group is introduced via a reaction with methyl cyanoacetate under solvent-free conditions . Another method involves the use of 3-methyl formate-5-methylhexanoic acid as a starting material, followed by urethane exchange and reduction steps . These methods are advantageous due to their simplicity, high product purity, and mild reaction conditions.
Industrial Production Methods: For industrial production, the method involving 3-methyl formate-5-methylhexanoic acid is preferred due to its scalability and cost-effectiveness. This process yields high-purity this compound with minimal waste and no toxic by-products, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used under alkaline conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and sulfonamides.
Aplicaciones Científicas De Investigación
5-Amino-3-methylheptanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The amino group allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
3-Amino-5-methylisoxazole: Known for its use in heterocyclizations and formation of azoloazines.
Aminocaproic acid: An antifibrinolytic agent used to induce clotting postoperatively.
Uniqueness: 5-Amino-3-methylheptanoic acid is unique due to its specific structural configuration, which allows it to participate in a diverse range of chemical reactions and biological processes
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
5-amino-3-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-7(9)4-6(2)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clave InChI |
VSBFYOGWCJORDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)


![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)


![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)

